3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE
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Overview
Description
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE is a heterocyclic compound that features a unique structure combining a pyridine ring, a phenanthrene moiety, and a triazine ring
Preparation Methods
The synthesis of 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE typically involves the condensation of isonitrosoacetophenone hydrazones with pyridine-2-carbaldehyde . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the formation of the triazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The photophysical properties of the compound are due to its unique structure, which allows for efficient energy transfer and emission of light .
Comparison with Similar Compounds
Similar compounds to 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE include other triazine derivatives such as 3-(pyridin-4-yl)-1,2,4-triazine and 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a phenanthrene moiety with a triazine ring, which imparts distinct photophysical and chemical properties.
Properties
Molecular Formula |
C20H12N4 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-pyridin-2-ylphenanthro[9,10-e][1,2,4]triazine |
InChI |
InChI=1S/C20H12N4/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)19-18(15)22-20(24-23-19)17-11-5-6-12-21-17/h1-12H |
InChI Key |
PUXDCBHUQWIFIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)C5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
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